molecular formula C15H29NSSn B032616 5-(Tributylstannyl)thiazole CAS No. 157025-33-7

5-(Tributylstannyl)thiazole

Cat. No.: B032616
CAS No.: 157025-33-7
M. Wt: 374.2 g/mol
InChI Key: GOWNSHUNTJWVOM-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)-1,3-thiazole: is an organotin compound that features a thiazole ring substituted with a tributylstannyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity, particularly in the context of organometallic chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, where a halogenated thiazole reacts with tributylstannyl chloride in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods: While specific industrial production methods for 5-(Tributylstannyl)-1,3-thiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Tributylstannyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a thiazole derivative with a new substituent replacing the tributylstannyl group .

Comparison with Similar Compounds

Uniqueness: 5-(Tributylstannyl)-1,3-thiazole is unique due to its thiazole ring, which imparts specific electronic properties and reactivity patterns that differ from other organotin compounds. This makes it particularly valuable in the synthesis of thiazole-based materials and compounds .

Properties

IUPAC Name

tributyl(1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNSHUNTJWVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376847
Record name 5-(Tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157025-33-7
Record name 5-(Tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tributylstannyl)-1,3-thiazole
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Synthesis routes and methods I

Procedure details

A hexane solution of n-BuLi (4.14 mL, 10 mmol) was added dropwise to an anhydrous tetrahydrofuran solution of 5-bromothiazole (0.46 mL, 5.0 mmol) at −78° C. under nitrogen atmosphere over a period of 30 minutes, and the mixture was stirred for 1 hour. A solution of n-Bu3SnCl (1.41 mL, 5.0 mmol) in THF was then added dropwise over a period of 30 minutes at 78° C., and after stirring for 2 hours, the mixture was raised to room temperature and stirred for another hour. Three drops of a 1N HCl solution were added, and the organic layer was extracted from the aqueous layer twice with 10 mL of ether. The solvent was distilled away to yield the title compound (650 mg, 35 mL).
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n-Bu3SnCl
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1.41 mL
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0.46 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-tributylstannanyl-2-trimethylsilanylthiazole (4.0 g, 9.0 mmol) in THF is added slowly HCl (1.0N, 3 mL) and the solution is stirred at RT for 1 h. The reaction mixture is extracted with ether, washed with sat. NaHCO31 dried over anhydrous MgSO4 and concentrated to afford the title compound as a yellow oil which is used in the next step without further purification: (M+1)+=375.
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4 g
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3 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M, 4.95 mL, 7.88 mmol) was added to a solution of 2-trimethylsilylthiazole (826 mg, 5.25 mmol) in anhydrous ether (45 mL) stirred at −78° C. under nitrogen. After 20 min, tri-n-butylstannyl chloride (2.57 g, 7.88 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give a brown oily residue. The residue of 2-trimethylsilyl-5-tributylstannyl-thiazole was passed through a column of neutral alumina eluting with a gradient of ammoniated methanol in chloroform to give the sub-title compound as a yellow oil (1.5 g).
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4.95 mL
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reactant
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826 mg
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45 mL
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tri-n-butylstannyl chloride
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2.57 g
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